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molecular formula C9H7F2NO2 B8314479 1-(2,5-Difluorophenyl)-2-nitropropene

1-(2,5-Difluorophenyl)-2-nitropropene

Cat. No. B8314479
M. Wt: 199.15 g/mol
InChI Key: IEJLYPNEPQXFCV-UHFFFAOYSA-N
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Patent
US09273055B2

Procedure details

A mixture of 2,5-difluorobenzaldehyde (25.0 g, 0.176 mol), nitroethane (26.41 g, 0.352 mol) and cyclohexylamine (17.45 g, 0.176 mol) in 150 mL of acetic acid was stirred at 80° C. overnight. After cooling to rt the solvent was evaporated, the residue was purified by column chromatography (silica-gel, CH2Cl2/acetone=19/1 v/v) to give a yellow solid product, 28.5 g, 81.3% yield. MS: 197.6 [M−H]−. 1H NMR (DMSO-d6, 500 MHz): δ 7.94 (s, 1H), 7.46-7.43 (m, 1H), 7.41-7.35 (m, 2H), 2.31 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
26.41 g
Type
reactant
Reaction Step One
Quantity
17.45 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[N+:11]([CH2:14][CH3:15])([O-:13])=[O:12].C1(N)CCCCC1>C(O)(=O)C>[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=[C:14]([N+:11]([O-:13])=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Name
nitroethane
Quantity
26.41 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
17.45 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica-gel, CH2Cl2/acetone=19/1 v/v)
CUSTOM
Type
CUSTOM
Details
to give a yellow solid product, 28.5 g, 81.3% yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C=C(C=C1)F)C=C(C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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